molecular formula C15H13N5OS3 B2769508 2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide CAS No. 1206995-70-1

2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide

Cat. No.: B2769508
CAS No.: 1206995-70-1
M. Wt: 375.48
InChI Key: DVMSMWNOWXRSSE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cellular processes, including cell proliferation, differentiation, and survival, and is implicated in the pathogenesis of several human diseases. Research utilizing this compound has been instrumental in elucidating the role of DYRK1A in neurodevelopmental disorders such as Down syndrome , where its gene is located on chromosome 21. Its high potency and selectivity make it a valuable chemical probe for dissecting DYRK1A signaling pathways in various cell models and for investigating its potential as a therapeutic target in oncology , as DYRK1A activity influences transcription factors critical for cell cycle control. The compound acts by competitively binding to the ATP-binding pocket of the DYRK1A kinase domain, thereby effectively suppressing its phosphorylation activity on protein substrates. Ongoing research continues to explore its utility in models of neurodegenerative conditions and its impact on splicing regulation, solidifying its status as a critical tool for fundamental kinase biology and translational drug discovery efforts.

Properties

IUPAC Name

2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS3/c1-7-6-16-20(2)10(7)13(21)19-14-17-8-4-5-9-12(11(8)23-14)24-15(18-9)22-3/h4-6H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSMWNOWXRSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by functionalization with methylthio and pyrazole groups. Common synthetic routes may include:

    Formation of the benzo[1,2-d4,3-d’]bis(thiazole) core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylthio group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the pyrazole moiety: This can be done through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

  • Thiazole and Benzothiazole Rings : These heterocyclic structures are known for their biological significance.
  • Pyrazole Moiety : This contributes to the compound's pharmacological properties.

The molecular formula is represented as C16H19N5S2C_{16}H_{19}N_5S_2, with a molecular weight of approximately 357.49 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds containing similar structural motifs exhibit promising anticancer properties. For instance, derivatives with thiazole and pyrazole have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHepG26.1
Compound BHepG27.9
DoxorubicinHepG224.7

The above table illustrates that the synthesized compounds based on thiazole and pyrazole scaffolds exhibit lower IC50 values compared to the standard drug Doxorubicin, indicating higher potency.

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that these compounds can significantly increase the percentage of apoptotic cells in treated cultures compared to controls.
  • Cell Cycle Arrest : The compounds were found to induce cell cycle arrest at the Pre G1 phase, leading to reduced cell proliferation.

Figure 1: Apoptosis Induction in HepG2 Cells

  • The apoptotic cells were quantified using annexin V/PI staining assays, showing substantial increases in early and late apoptosis percentages.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown antibacterial and antifungal activities. The presence of sulfur and nitrogen in their structure enhances their interaction with microbial targets.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL
Compound EC. albicans20 µg/mL

This table summarizes the effectiveness of various thiazole derivatives against common microbial strains, highlighting their potential as antimicrobial agents.

Case Studies

  • Study on HepG2 Cells : A recent investigation into the effects of related pyrazole derivatives on HepG2 cells showed significant cytotoxicity and apoptosis induction at low concentrations (IC50 values ranging from 6.1 to 7.9 µM) . The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers.
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of thiazole derivatives against various bacterial strains, demonstrating effective inhibition at MIC values as low as 10 µg/mL . This emphasizes the therapeutic potential of these compounds in treating infections.

Q & A

Q. What synthetic methodologies are effective for constructing the thiazolo[4,5-g][1,3]benzothiazole core in this compound?

The synthesis involves sequential cyclization and functionalization steps. Key strategies include:

  • Cyclization of benzothiazole precursors using thiosemicarbazide derivatives under alkaline conditions to form the fused thiazole-benzothiazole system ().
  • Introduction of methylsulfanyl groups via nucleophilic substitution or thiolation reactions, requiring precise pH control (pH 9–11) to avoid side reactions ().
  • Characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm ring formation and substituent positions ( ).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Standard analytical workflows include:

  • NMR spectroscopy : 1H^1H-NMR to verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and 13C^{13}C-NMR to confirm carbonyl (C=O) and sulfur-containing moieties ().
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns ().
  • HPLC purity analysis : Gradient elution (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm to ensure >95% purity ().

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR signals) be resolved for this compound?

Advanced resolution strategies involve:

  • 2D-NMR techniques : HSQC and HMBC to correlate ambiguous protons with adjacent carbons, resolving overlapping signals in aromatic regions ( ).
  • X-ray crystallography : Single-crystal analysis to unambiguously confirm bond lengths and angles, particularly for the fused heterocyclic system ().
  • Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data ().

Q. What experimental design principles optimize reaction yields during the pyrazole-carboxamide coupling step?

Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions ().
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or coupling agents (EDC/HOBt) improve amide bond formation ().
  • DOE approaches : Factorial designs to test variables like temperature (60–100°C) and molar ratios (1:1.2 substrate/coupling agent), with HPLC monitoring to track yield progression ().

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Mitigation strategies include:

  • Standardized bioassays : Replicate assays under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase inhibition studies) ().
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methylsulfanyl vs. methoxy groups) on target binding ().
  • Meta-analysis : Cross-reference IC50_{50} values from multiple studies to identify outliers ().

Q. What computational tools predict the compound’s interaction with biological targets?

Key methodologies include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains) ().
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories ().
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with thiazole sulfur) using MOE or Discovery Studio ().

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